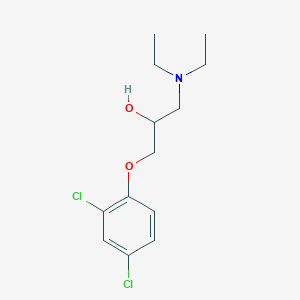
(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one” is an organic molecule that belongs to the class of benzoxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of appropriate benzoxazole and substituted phenyl derivatives under specific reaction conditions. A common synthetic route might include:
Starting Materials: 1,3-benzoxazole, 4-butoxybenzaldehyde, and 4-tert-butylbenzaldehyde.
Condensation Reaction: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of phenyl groups allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. For example:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one
- (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
The presence of the butoxy and tert-butyl groups in the compound provides unique steric and electronic properties, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C30H31NO3 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H31NO3/c1-5-6-19-33-24-17-13-22(14-18-24)28(32)25(29-31-26-9-7-8-10-27(26)34-29)20-21-11-15-23(16-12-21)30(2,3)4/h7-18,20H,5-6,19H2,1-4H3/b25-20- |
Clave InChI |
XILJKYVKCIYNTG-QQTULTPQSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B15102431.png)
![(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one](/img/structure/B15102447.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15102448.png)
![N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15102451.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15102459.png)
![N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B15102464.png)
![2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-(2-phenylmorpholin-4-yl)ethanone](/img/structure/B15102472.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15102476.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide](/img/structure/B15102482.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102499.png)
![1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B15102506.png)
![5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15102512.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B15102525.png)

